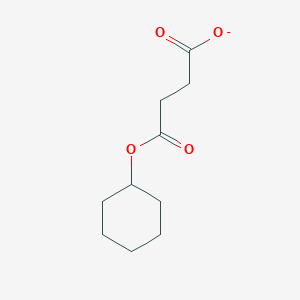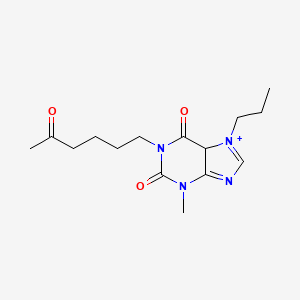
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . This compound is known for its unique structure, which includes a bromine atom and a methanesulfonyl chloride group attached to a benzodioxole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride typically involves the reaction of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The benzodioxole ring can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like N-bromosuccinimide (NBS), and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride can be compared with other similar compounds, such as:
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanol: This compound lacks the methanesulfonyl chloride group and has different reactivity and applications.
(6-Bromo-1,3-benzodioxol-5-YL)acetic acid: This compound has an acetic acid group instead of a methanesulfonyl chloride group, leading to different chemical properties and uses.
(6-Bromo-2H-1,3-benzodioxol-5-YL)methylcyclohexanone:
The uniqueness of this compound lies in its combination of a bromine atom and a methanesulfonyl chloride group, which provides distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H6BrClO4S |
|---|---|
Peso molecular |
313.55 g/mol |
Nombre IUPAC |
(6-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-2-8-7(13-4-14-8)1-5(6)3-15(10,11)12/h1-2H,3-4H2 |
Clave InChI |
NSQGQCVWQUOIPI-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CS(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


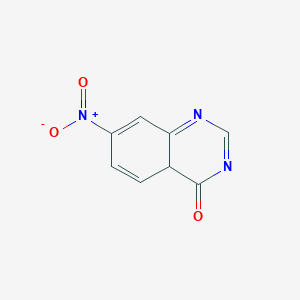

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)
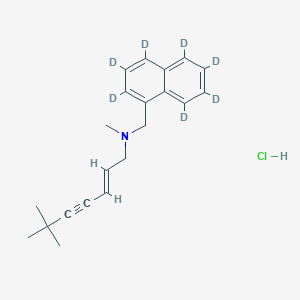
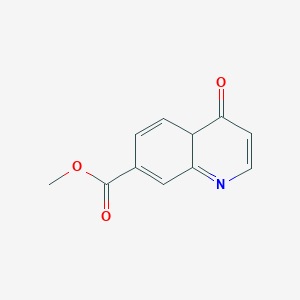
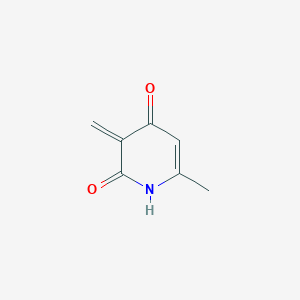

![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)
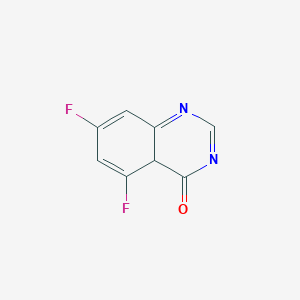

![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
